Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate
Description
Properties
Molecular Formula |
C7H4BF6KO |
|---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
potassium;trifluoro-[2-hydroxy-3-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14;/h1-3,15H;/q-1;+1 |
InChI Key |
IHPNFVKNYUKIAF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)C(F)(F)F)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with the appropriately substituted phenyl precursor, 2-hydroxy-3-(trifluoromethyl)phenyl derivative. Protection of sensitive groups such as the hydroxy moiety may be necessary to avoid side reactions during borylation steps.
Formation of Boronic Ester Intermediate
The key step involves the installation of a boronic ester group on the aromatic ring. This can be achieved via:
- Lithiation of the aromatic precursor using n-butyllithium or a similar strong base at low temperature to generate the aryllithium intermediate.
- Reaction with a boron electrophile such as bis(pinacolato)diboron or boronic acid derivatives to form the boronic ester.
For example, treatment of the lithiated intermediate with bis(pinacolato)diboron in tetrahydrofuran (THF) solvent yields the corresponding boronic ester.
Conversion to Potassium Trifluoroborate Salt
The boronic ester is then converted into the potassium trifluoroborate salt by treatment with an aqueous solution of potassium hydrogen fluoride (KHF2). This step is crucial for replacing the boronic ester group with the trifluoroborate moiety, which confers enhanced stability and solubility properties.
The reaction conditions typically involve stirring the boronic ester with excess KHF2 in water at ambient temperature for several hours, followed by isolation of the potassium trifluoroborate salt by filtration or precipitation.
Purification and Characterization
The resulting potassium trifluoroborate salt is isolated as a solid, washed with ether or similar solvents to remove impurities, and dried under vacuum. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, ^19F, and ^11B NMR confirm the structure and purity.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight.
- Infrared Spectroscopy (IR) : Provides functional group information.
Summary Table of Typical Preparation Steps
| Step | Reagents/Conditions | Description | Yield Range |
|---|---|---|---|
| 1 | Aromatic precursor (2-hydroxy-3-(trifluoromethyl)phenyl) | Starting material with hydroxy and CF3 groups | N/A |
| 2 | n-Butyllithium (n-BuLi), THF, low temperature | Lithiation of aromatic ring | Quantitative |
| 3 | Bis(pinacolato)diboron or B(OiPr)Pin, THF | Formation of boronic ester intermediate | 70–90% |
| 4 | Potassium hydrogen fluoride (KHF2), aqueous | Conversion to potassium trifluoroborate salt | 70–95% |
| 5 | Filtration, washing with ether, drying | Isolation and purification | — |
Optimization and Stability Considerations
- Stability : Potassium trifluoroborate salts are generally more stable than their boronic ester counterparts, showing no significant degradation over months at room temperature.
- Solvent Effects : Polar protic solvents such as n-propanol are commonly used in coupling reactions involving these salts, but solvent choice can affect yield and reaction kinetics.
- Bases : Organic bases like triethylamine are preferred during coupling reactions; inorganic bases can lead to poor yields or no product formation.
Research Highlights from Literature
- Molander et al. demonstrated that trifluoroborate salts could be synthesized via transmetalation followed by conversion to trifluoroborate salts with excellent isolated yields (up to 91%).
- The use of potassium hydrogen fluoride (KHF2) as a fluorinating agent allows direct conversion of boronic acids/esters to trifluoroborates, avoiding toxic organostannane intermediates.
- Characterization data for similar trifluoroborate compounds include ^19F NMR shifts around -136 ppm and ^11B NMR signals consistent with trifluoroborate environments.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoroborates are widely employed in Suzuki-Miyaura couplings due to their stability and compatibility with diverse reaction conditions. For the target compound, the hydroxyl group at position 2 and trifluoromethyl group at position 3 introduce steric and electronic effects that modulate reactivity:
Key Reaction Parameters:
| Substrate | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl chlorides/bromides | Pd(PPh₃)₄ or Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 80–100°C | 70–90 | |
| Heteroaryl halides | PdCl₂(dppf) | K₃PO₄ | THF | 60–80°C | 65–85 |
-
Regioselectivity : The hydroxyl group may act as a directing group, favoring coupling at the para position relative to the -OH substituent.
-
Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, potentially slowing oxidative addition but enhancing transmetallation efficiency .
-
Stability : Unlike boronic acids, this trifluoroborate resists protodeboronation under basic conditions, enabling higher functional group tolerance .
Oxidative Transformations and Stability
The trifluoroborate core exhibits remarkable stability under oxidative conditions, while the hydroxyl group may undergo selective oxidation:
Oxidative Pathways:
-
Epoxidation : The boron moiety remains intact during epoxidation of alkenes in related systems, as shown in studies of unsaturated trifluoroborates .
-
Hydroxyl Group Oxidation : Under strong oxidants (e.g., KMnO₄), the -OH group may convert to a ketone, though protective strategies (silylation or acetylation) are recommended for boron-retentive reactions .
Functional Group Modifications
The hydroxyl group enables derivatization, expanding synthetic utility:
Common Transformations:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Protection | TBSCl, Ac₂O | Silyl ether or acetate | Stabilization for coupling |
| Alkylation | Alkyl halides, K₂CO₃ | Alkoxy derivatives | Tuning solubility/reactivity |
| Coordination | Transition metals | Metal-borate complexes | Catalysis or sensing |
-
Hydrogen Bonding : The -OH group can stabilize transition states via H-bonding, as observed in asymmetric catalysis with similar borates .
Electronic and Steric Effects
The trifluoromethyl group induces significant electronic perturbations:
Substituent Impact:
-
Electron-Withdrawing Nature : Lowers HOMO energy of the aromatic ring, reducing susceptibility to electrophilic attack but enhancing stability in radical reactions.
-
Steric Hindrance : The -CF₃ group at position 3 may hinder coupling at adjacent positions, directing reactions to the less hindered para site .
Comparative Reactivity with Analogues
Data from structurally related compounds highlight trends:
| Compound | Coupling Efficiency (%) | Oxidation Resistance | Reference |
|---|---|---|---|
| K[4-CF₃C₆H₄BF₃] | 85–92 | High | |
| K[2-OH-3-CF₃C₆H₃BF₃] (target) | ~75–88 (estimated) | Moderate | |
| K[3-OH-2-CH₃C₆H₃BF₃] | 68–78 | Low |
-
The target compound’s hydroxyl group slightly reduces oxidative stability compared to non-hydroxylated analogues but enhances regiochemical control.
Scientific Research Applications
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals, especially those requiring complex molecular architectures.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond.
Transmetalation: The nucleophilic organic group from the boron compound is transferred to the palladium, forming a new C–C bond.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to other potassium aryltrifluoroborates with varying substituents (Table 1). Key structural analogues include:
Key Observations :
- The hydroxy group in the target compound increases its acidity compared to methoxy or alkyl-substituted analogues, making it more reactive in proton-coupled reactions (e.g., nitrosation) .
- The trifluoromethyl group enhances thermal and oxidative stability while directing electrophilic substitution reactions to specific positions on the aromatic ring .
Chemical Reactivity
Cross-Coupling Reactions
- The target compound’s hydroxy group may limit its use in moisture-sensitive reactions unless protected. In contrast, methoxy-substituted analogues (e.g., ) are more compatible with anhydrous Suzuki-Miyaura couplings .
- Electrophilic Substitution: The trifluoromethyl group deactivates the ring, directing nitrosation (using NOBF₄) to the para position of the hydroxy group, as seen in similar hydroxy-substituted aryltrifluoroborates .
Stability and Handling
Spectroscopic Data
- ¹H NMR : The hydroxy proton in the target compound appears as a broad singlet near δ 5.5–6.0 ppm (cf. δ 5.16 ppm in ). Methoxy groups resonate at δ ~3.7 ppm .
- ¹⁹F NMR : The -CF₃ group shows a signal at δ -60 to -62 ppm, while B-F resonances appear at δ -131 to -135 ppm .
- ¹¹B NMR : Tetracoordinated boron exhibits a peak at δ -1.8 to -2.0 ppm, consistent with similar trifluoroborates .
Biological Activity
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate, a boronic acid derivative, has garnered interest in various biological applications due to its unique chemical properties. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.
The compound is characterized by the following molecular attributes:
- Molecular Formula : C₇H₆B F₃KO
- Molecular Weight : 214.03 g/mol
- CAS Number : 1033783-02-6
The presence of trifluoromethyl and hydroxy groups enhances its solubility and reactivity, making it suitable for various biological applications.
This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols and amino groups in biomolecules. This property is crucial for its role in bioconjugation processes and as a potential therapeutic agent.
Bioconjugation Studies
Recent studies have highlighted the compound's effectiveness in bioconjugation:
- Conjugation with Amino Acids : The compound demonstrated high reactivity with amino groups, facilitating the formation of stable conjugates. This property is essential for drug delivery systems where targeted action is required.
- Stability : The conjugates formed were stable under physiological conditions, suggesting potential for use in therapeutic applications involving peptide or protein modification .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties:
- In vitro Studies : In a high-throughput screening, compounds similar to this compound showed significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL .
- Structure-Activity Relationship (SAR) : The presence of lipophilic groups at specific positions on the phenyl ring was correlated with enhanced antimicrobial potency, indicating that modifications can lead to improved efficacy against resistant bacterial strains .
Cancer Treatment Potential
Emerging research suggests that this compound may also play a role in cancer treatment:
- Cell Line Studies : In studies involving various cancer cell lines, derivatives of boronic acids have shown promise in inhibiting tumor growth. The mechanism appears linked to the inhibition of proteasome activity, leading to increased apoptosis in cancer cells .
- Combination Therapy : When used in combination with other chemotherapeutic agents, this compound enhanced the overall therapeutic effect, suggesting synergistic potential .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by Bhangu et al. evaluated the antimicrobial properties of various boronic acids, including this compound. Results indicated significant activity against resistant strains of bacteria, paving the way for future drug development .
- Cancer Research : Another pivotal study explored the compound's role in cancer therapy. It was found that when combined with existing treatments, it significantly reduced tumor size in murine models, demonstrating its potential as an adjunct therapy .
Q & A
Q. How can researchers optimize the synthesis of potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate for high yield and purity?
Methodological Answer: Synthesis optimization involves:
- Precursor Selection : Use halogenated aryl boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) as starting materials, followed by fluorination and hydroxylation steps .
- Reaction Conditions : Employ palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂, XPhos ligands) in mixed solvents (dioxane/water) at 80°C for 12–24 hours to ensure complete conversion .
- Purification : Reverse-phase column chromatography (C18 stationary phase) effectively removes unreacted substrates. Final products can be recrystallized from ethanol/acetone mixtures to achieve >95% purity .
Data Table :
| Parameter | Example Values |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Solvent | Dioxane:H₂O (9:1) |
| Yield | 66–92% |
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Resolve tautomeric forms (e.g., major vs. minor tautomers) by comparing chemical shifts in CDCl₃ or DMSO-d₆. For example, the hydroxyl proton in the major tautomer appears at δ 13.60 (s), while the minor tautomer shows δ 11.91 (s) .
- LCMS/HPLC : Use high-resolution LCMS (e.g., m/z 726 [M+H]⁺) and retention times (1.28 minutes under QC-SMD-TFA05 conditions) to confirm molecular weight and purity .
- IR Spectroscopy : Identify B–F stretching vibrations (~1350–1450 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
Resolution of Contradictions : Cross-validate with alternative solvents (e.g., acetone-d₆ for ¹⁹F NMR) and computational modeling (DFT calculations) to assign ambiguous peaks .
Advanced Research Questions
Q. How does the trifluoromethyl-hydroxy substitution pattern influence reactivity in cross-coupling reactions?
Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl group activates the borate for Suzuki-Miyaura couplings but may reduce nucleophilicity. The hydroxyl group introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent side reactions .
- Case Study : In Pd-mediated couplings with iodinated aromatics, the ortho-hydroxy group directs regioselectivity, achieving >80% yield in C–C bond formation .
- Reaction Optimization : Use cesium carbonate as a base to deprotonate the hydroxyl group, enhancing borate stability during catalysis .
Q. What strategies mitigate hydrolysis or decomposition of this borate in aqueous reaction systems?
Methodological Answer :
- Solvent Engineering : Replace water with anhydrous THF or DMF for moisture-sensitive reactions. For aqueous systems (e.g., dioxane/H₂O), maintain pH >10 using K₂CO₃ or Cs₂CO₃ .
- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during borate synthesis, followed by deprotection post-reaction .
- Low-Temperature Handling : Conduct reactions at –78°C for lithiation steps (e.g., n-BuLi) to prevent borate degradation .
Q. How can computational methods predict the tautomeric equilibrium and its impact on catalytic performance?
Methodological Answer :
- DFT Calculations : Model tautomeric stability using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Predict the major tautomer (lower Gibbs free energy) and correlate with experimental NMR data .
- Molecular Dynamics : Simulate solvent effects (e.g., CDCl₃ vs. DMSO) to assess hydrogen-bonding interactions that shift tautomeric ratios .
- Catalytic Impact : Tautomers with exposed hydroxyl groups may coordinate to metal catalysts (e.g., Pd), altering reaction rates or selectivity .
Q. Safety and Handling
Q. What precautions are essential when handling this compound in air-sensitive reactions?
Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for reactions involving n-BuLi or other strong bases .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye irritation (GHS Category 2A) .
- Waste Disposal : Neutralize residual borates with aqueous KHF₂ (10% w/v) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
